8-Bromo-6-methylimidazo[1,2-A]pyrazine is a synthetic compound that belongs to the class of heterocyclic compounds. It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazo[1,2-A]pyrazine involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed.
Molecular Structure Analysis
The molecular structure of 8-Bromo-6-methylimidazo[1,2-A]pyrazine is represented by the InChI code 1S/C8H7BrN2.ClH/c1-6-4-7 (9)8-10-2-3-11 (8)5-6;/h2-5H,1H3;1H. This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 chlorine atom.
Chemical Reactions Analysis
Imidazo[1,2-A]pyrazines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity. The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents.
Physical And Chemical Properties Analysis
8-Bromo-6-methylimidazo[1,2-A]pyrazine has a molecular weight of 212.05 g/mol. It is stored at a temperature of 2-8°C. The compound is solid or liquid in physical form.
Synthesis Analysis
The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyrazine could potentially follow similar pathways described for analogous compounds. One common approach involves the condensation of a suitably substituted 2-amino-pyrazine with a bromo-ketone. For instance, SCA40 is synthesized through the condensation of 2-amino-3-bromopyrazine with bromoacetonitrile followed by subsequent modifications [].
Molecular Structure Analysis
Although a crystal structure for 8-Bromo-6-methylimidazo[1,2-a]pyrazine is unavailable in the literature, its molecular structure can be deduced by analogy to similar compounds like 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine []. This molecule comprises a planar imidazopyrazine ring system with a bromo-substituted pyridine ring attached at position 2.
Chemical Reactions Analysis
Phosphodiesterase inhibition: SCA40 demonstrates potent bronchodilatory activity, attributed to its ability to inhibit phosphodiesterase III [, ]. This inhibition leads to increased intracellular cyclic AMP levels, promoting smooth muscle relaxation in the airways.
Applications
Bronchodilator development: Given the potent bronchodilatory activity of SCA40 [, , ], 8-Bromo-6-methylimidazo[1,2-a]pyrazine could serve as a starting point for designing novel therapeutic agents for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Anti-inflammatory agent research: Some imidazo[1,2-a]pyrazines display anti-inflammatory properties []. Investigating 8-Bromo-6-methylimidazo[1,2-a]pyrazine in relevant models could uncover its potential in treating inflammatory disorders.
Compound Description: This compound is a derivative of imidazopyrazine with a bromopyridyl substituent at position 2 and a methyl group at position 8. The paper focuses on its crystal structure, determined by X-ray diffraction, and discusses the dihedral angle between the pyridine and imidazopyrazine rings. The study highlights that this compound is the major product of a reaction between 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methylpyrazine. []
Relevance: This compound shares the core imidazo[1,2-a]pyrazine structure with 8-Bromo-6-methylimidazo[1,2-a]pyrazine. The presence of a bromine atom and a methyl group as substituents, although at different positions, further emphasizes the structural similarity. The described synthesis also suggests potential synthetic pathways for the target compound, using appropriately substituted precursors. []
Compound Description: SCA40 is identified as a potent bronchodilator with significant therapeutic potential for asthma. [, , , , ] Its chemical synthesis involves a condensation reaction forming the imidazole ring, and the reactivity of the heterocycle can be altered by introducing electron-donating groups. [] Studies show SCA40 exhibits vasorelaxant activity in pulmonary vascular preparations in rats. [] Furthermore, SCA40 displays potent bronchodilator and anti-inflammatory activities in human isolated bronchus, human eosinophils, and in vivo guinea pig models. [, ]
Relevance: This compound is structurally similar to 8-Bromo-6-methylimidazo[1,2-a]pyrazine due to the shared 6-bromoimidazo[1,2-a]pyrazine core. The presence of a methylamino group at position 8 in SCA40, instead of a methyl group, highlights a minor structural difference. The potent bronchodilatory effects of SCA40 suggest that the target compound, with its similar structure, could potentially exhibit similar biological activity. [, , , , ]
Compound Description: This compound is a Cypridina luciferin analog designed for the chemiluminescent assay of β-D-galactosidase (β-Gal). [, ] β-Gal-MCLA undergoes enzymatic removal of galactose to produce MCLA, which then undergoes autoxidation to emit light. [, ] The sensitivity of this assay can be enhanced by the addition of β-cyclodextrins. []
Compound Description: This compound was investigated for its interaction with the protein calmodulin. [] Studies using electrospray ionization mass spectrometry (ESIMS) showed the formation of a 2:1 (ligand:protein) complex between Compound 1 and calmodulin. [] This research highlights the potential of imidazo[1,2-a]pyrazine derivatives in interacting with biologically relevant proteins. []
Relevance: Compound 1 and 8-Bromo-6-methylimidazo[1,2-a]pyrazine share the 6-bromoimidazo[1,2-a]pyrazine core, demonstrating a close structural similarity. The presence of a hydroxymethyl group at position 3 and a methylamino group at position 8 in Compound 1, compared to the methyl group in the target compound, indicates minor structural variations. [] The study on Compound 1's interaction with calmodulin suggests that further research is warranted to explore if the target compound, with its similar structure, exhibits any interactions with biological targets. []
Compound Description: FR167344 is a potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. [] It exhibits high affinity binding to the B2 receptor and inhibits bradykinin-induced phosphatidylinositol hydrolysis. [] Notably, FR167344 is orally active, making it a promising candidate for therapeutic development against diseases involving the bradykinin B2 receptor. [, ]
Relevance: Although FR167344 possesses a similar imidazo[1,2-a]pyridine core structure to 8-Bromo-6-methylimidazo[1,2-a]pyrazine, the presence of extensive substitutions, including a complex benzyloxy group at position 8 and various other functional groups, significantly differentiates their overall structures and pharmacological profiles. [] Nevertheless, the identification of FR167344 as a potent and selective bradykinin B2 receptor antagonist highlights the potential of exploring similar biological activities for the target compound, possibly after appropriate structural modifications. []
Compound Description: FR173657 is another potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. [] Similar to FR167344, it exhibits high affinity binding to the B2 receptor and inhibits bradykinin-induced phosphatidylinositol hydrolysis. [] These properties make FR173657 a potentially valuable compound for further research and development as a therapeutic agent. []
Relevance: Despite sharing a 2-methylquinoline core with 8-Bromo-6-methylimidazo[1,2-a]pyrazine, FR173657's distinct structure, characterized by a complex benzyloxy group at position 8 and various other functional groups, sets it apart from the target compound in terms of its overall structure and pharmacological properties. [] Nevertheless, the discovery of FR173657 as a potent and selective bradykinin B2 receptor antagonist underscores the potential of exploring similar biological activities for the target compound, potentially after appropriate structural modifications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.